Bis(trimethylsilyl) phenylboronate
Overview
Description
Bis(trimethylsilyl) phenylboronate is an organoboron compound that features a phenyl group bonded to a boron atom, which is further bonded to two trimethylsilyl groups. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl) phenylboronate typically involves the reaction of phenylboronic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkylating agents are used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include various substituted phenylboronates.
Cross-Coupling Reactions: Products are biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: Bis(trimethylsilyl) phenylboronate is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of boronic acids, including this compound, are explored for their potential in drug development and as enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and fine chemicals, contributing to the development of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) phenylboronate in chemical reactions involves the activation of the boron atom, which facilitates the formation of new bonds. In cross-coupling reactions, the boron atom interacts with palladium catalysts, enabling the transfer of the phenyl group to the coupling partner.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the trimethylsilyl groups, making it less stable but more reactive in certain conditions.
Trimethylsilyl Boronate Esters: Similar in structure but with different substituents on the boron atom.
Uniqueness: Bis(trimethylsilyl) phenylboronate is unique due to its combination of stability and reactivity, making it a versatile reagent in organic synthesis. Its trimethylsilyl groups provide steric protection, enhancing its stability compared to other boronates.
Properties
IUPAC Name |
trimethyl-[phenyl(trimethylsilyloxy)boranyl]oxysilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2Si2/c1-16(2,3)14-13(15-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKVZAHYVMMIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497351 | |
Record name | Bis(trimethylsilyl) phenylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-51-2 | |
Record name | Bis(trimethylsilyl) B-phenylboronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7560-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trimethylsilyl) phenylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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